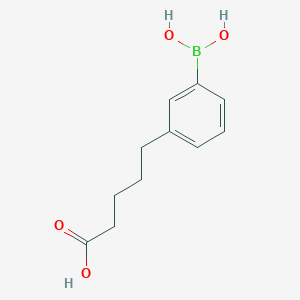

5-(3-Boronophenyl)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-boronophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-11(14)7-2-1-4-9-5-3-6-10(8-9)12(15)16/h3,5-6,8,15-16H,1-2,4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGDWAPJLLSYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCCCC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674600 | |

| Record name | 5-(3-Boronophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-56-5 | |

| Record name | 3-Boronobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Boronophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Functionalized Arylboronic Acids

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Boronophenyl)pentanoic Acid

Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, primarily celebrated for their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] Their stability, low toxicity, and functional group tolerance have established them as indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries.

This guide focuses on a specific, bifunctional molecule: This compound . This compound is of particular interest to researchers and drug development professionals as it combines the reactive boronic acid moiety with a flexible pentanoic acid chain. This unique architecture allows it to serve as a versatile synthon, enabling its incorporation into larger molecules through either the boronic acid (e.g., via Suzuki coupling) or the carboxylic acid (e.g., via amide bond formation). Such bifunctional linkers are critical in the development of targeted therapeutics, molecular probes, and advanced polymer systems.

Herein, we provide a field-proven, in-depth guide to a robust synthesis, purification, and comprehensive characterization of this compound, framed with the causal insights and self-validating protocols expected in a professional research environment.

Part 1: A Strategic Approach to Synthesis

The synthesis of a molecule with two distinct functional groups requires a carefully planned strategy to ensure compatibility and high yield. A common challenge is the potential for self-reaction or interference between the reactive sites. Our chosen strategy involves a sequential, palladium-catalyzed functionalization of a simple aromatic precursor, 1,3-dibromobenzene. This approach offers excellent control over regioselectivity and leverages well-established, high-yielding reactions.

The causality behind this choice is threefold:

-

Starting Material Availability: 1,3-dibromobenzene is a commercially available and inexpensive starting material.

-

Reaction Orthogonality: The differential reactivity of the two C-Br bonds can be exploited, or they can be addressed sequentially with high fidelity.

-

Robustness of Palladium Catalysis: Modern palladium catalysts and ligands offer exceptional reliability and functional group tolerance, making this a trustworthy and scalable route.[2]

Overall Synthetic Workflow

The synthesis is designed as a three-step process:

-

Miyaura Borylation: A selective monosubstitution of 1,3-dibromobenzene to install a protected boronic acid (boronate ester).

-

Suzuki-Miyaura Cross-Coupling: Introduction of the five-carbon acid chain by coupling the remaining C-Br bond with a suitable organoboron partner.

-

Concurrent Deprotection: Hydrolysis of both the carboxylate ester and the boronate ester to yield the final product.

Sources

A Guide to the Structural Elucidation of 5-(3-Boronophenyl)pentanoic acid (CAS 1072946-56-5)

Abstract

This technical guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of the compound identified by CAS number 1072946-56-5, 5-(3-Boronophenyl)pentanoic acid. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple recitation of data. It details the logical framework and scientific rationale underpinning the spectroscopic analysis, from initial molecular formula determination to the final assembly of the molecular architecture. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. Each step is presented as a self-validating component of the overall analytical workflow, emphasizing the causality behind experimental choices and the interpretation of the resulting data to unambiguously confirm the structure.

Introduction: The Analytical Challenge

The process of structural elucidation is a cornerstone of chemical research and development. It is an investigative process where an unknown compound is characterized to determine its precise molecular structure. The compound registered under CAS 1072946-56-5 is known as this compound.[1][2][3] For the purpose of this guide, we will treat it as an "unknown" to demonstrate a robust and systematic elucidation workflow. This process is critical for confirming the identity of synthesized materials, identifying natural products, or characterizing metabolites, ensuring the integrity of chemical entities used in further research. The workflow described herein integrates multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.[4]

-

Analysis Mode: Operate in negative ion mode, as both carboxylic acids and boronic acids are readily deprotonated.[5]

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The instrument's high resolution allows for mass measurement to four or more decimal places, enabling the determination of the elemental composition.[6]

Data Interpretation and Results

The HRMS analysis would yield a prominent ion peak for the deprotonated molecule, [M-H]⁻.

-

Observed [M-H]⁻: m/z 221.0993

-

Molecular Formula Calculation: Software analysis of this exact mass suggests a molecular formula of C₁₁H₁₄BO₄⁻. Adding a proton gives the neutral molecular formula: C₁₁H₁₅BO₄ .[1][2]

-

Molecular Weight: The monoisotopic mass of the neutral molecule is 222.1067 Da.

With the molecular formula established, the Degree of Unsaturation (DoU) can be calculated to infer the presence of rings or multiple bonds:

DoU = C + 1 - (H/2) + (N/2) - (X/2) DoU = 11 + 1 - (15/2) = 5

A DoU of 5 suggests a significant degree of unsaturation. A benzene ring accounts for four degrees (one ring and three double bonds), leaving one degree of unsaturation, which is consistent with a carbonyl group (C=O) in a carboxylic acid.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum provides clear evidence for the primary functional groups:

| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment |

| 3300-2500 | Strong, Very Broad | O-H stretch of a hydrogen-bonded carboxylic acid dimer.[8][9] |

| ~3050 | Weak, Sharp | Aromatic C-H stretch. |

| 2950-2850 | Medium, Sharp | Aliphatic C-H stretches. |

| 1710-1690 | Strong, Sharp | C=O stretch of a carboxylic acid dimer.[8][9] |

| ~1600, ~1475 | Medium-Weak | C=C stretches of the aromatic ring. |

| ~1350 | Medium | B-O stretch (associated with the boronic acid).[10] |

| 1320-1210 | Strong | C-O stretch of the carboxylic acid.[8] |

The extremely broad O-H stretch and the strong carbonyl absorption around 1700 cm⁻¹ are definitive indicators of a carboxylic acid functional group.[7] The presence of both aromatic and aliphatic C-H stretches confirms the existence of both structural motifs suggested by the DoU calculation.

Assembling the Molecular Skeleton: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[3][11][12] A combination of 1D and 2D experiments allows for the unambiguous assembly of molecular fragments.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and for its exchangeable proton signal, which does not interfere with the analyte's signals.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR Interpretation: Defining Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shift, integration, and multiplicity.

| Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-1' | ~12.0 | broad s | 1H | -COOH | Highly deshielded proton of the carboxylic acid, signal disappears upon D₂O shake.[13] |

| H-Ar | 7.4 - 7.8 | m | 4H | Aromatic Protons | Protons on the benzene ring, complex splitting pattern suggests non-symmetrical substitution. |

| H-α | ~2.2 | t | 2H | -CH₂-COOH | Methylene group adjacent to the electron-withdrawing carbonyl group.[14] |

| H-δ | ~2.6 | t | 2H | Ar-CH₂- | Benzylic methylene group, deshielded by the aromatic ring. |

| H-β,γ | 1.5 - 1.7 | m | 4H | -CH₂-CH₂- | Overlapping signals for the two central methylene groups of the pentyl chain.[14][15] |

| B-OH | ~8.0 | broad s | 2H | -B(OH)₂ | Exchangeable protons of the boronic acid. |

¹³C NMR Interpretation: Defining the Carbon Backbone

The ¹³C NMR spectrum shows the number of unique carbon environments.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~174 | -COOH | Carbonyl carbon of the carboxylic acid, highly deshielded.[13][14] |

| 125 - 135 | Aromatic C | Multiple signals in the aromatic region, confirming a substituted benzene ring. |

| ~135 | C-B | Quaternary aromatic carbon attached to boron. Its signal may be broad or have low intensity. |

| ~35 | Ar-CH₂- | Benzylic carbon. |

| ~34 | -CH₂-COOH | Carbon alpha to the carbonyl group.[14] |

| ~31 | -CH₂- | Aliphatic chain carbon. |

| ~24 | -CH₂- | Aliphatic chain carbon.[14] |

2D NMR: Connecting the Fragments

While 1D NMR identifies the fragments—a substituted phenyl group, a boronic acid, a pentanoic acid chain—2D NMR experiments are essential to determine how they are connected.[16][17]

Caption: Workflow integrating 1D and 2D NMR to assemble the final structure.

¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings, typically over two or three bonds. This is instrumental in assembling the aliphatic chain.

-

A cross-peak between the signal at ~2.2 ppm (H-α) and the multiplet at 1.5-1.7 ppm (H-β) would be observed.

-

Correlations within the multiplet at 1.5-1.7 ppm (H-β, H-γ) would link these protons.

-

A cross-peak between 1.5-1.7 ppm (H-γ) and the signal at ~2.6 ppm (H-δ) confirms the full -CH₂-CH₂-CH₂-CH₂- spin system of the alkyl chain attached to the ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon it is attached to, confirming the assignments made in the 1D spectra.[18]

-

The proton signal at ~2.2 ppm (H-α) will correlate to the carbon signal at ~34 ppm .

-

The proton signal at ~2.6 ppm (H-δ) will correlate to the carbon signal at ~35 ppm .

-

The aromatic protons (7.4-7.8 ppm ) will correlate to their respective carbons (125-135 ppm ).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key experiment for connecting the isolated fragments. It shows correlations between protons and carbons that are two or three bonds away.[17][18][19]

Caption: Key HMBC correlations confirming the connectivity of molecular fragments.

-

Connecting the Carboxylic Acid: A correlation from the H-α protons (~2.2 ppm) to the carbonyl carbon (~174 ppm) confirms that the alkyl chain is part of a pentanoic acid moiety.

-

Connecting the Chain to the Ring: The most critical correlation is from the benzylic protons H-δ (~2.6 ppm) to two aromatic carbons: the quaternary carbon to which the chain is attached (³J coupling ) and the adjacent protonated aromatic carbon (²J coupling ). This definitively links the pentanoic acid chain to the phenyl ring.

-

Confirming Substitution Pattern: The pattern of correlations from the aromatic protons to various aromatic carbons, combined with the splitting patterns in the ¹H spectrum, would confirm the 1,3- (meta) substitution pattern of the phenyl ring.

Final Confirmation and Conclusion

The integrated analysis of data from MS, IR, and a full suite of NMR experiments provides overwhelming and self-consistent evidence for the structure of CAS 1072946-56-5.

-

MS established the molecular formula C₁₁H₁₅BO₄ and a degree of unsaturation of 5.

-

IR confirmed the presence of a carboxylic acid, an aromatic ring, and an aliphatic chain.

-

¹H and ¹³C NMR identified the specific fragments: a meta-substituted phenyl ring, a boronic acid group, and a pentanoic acid chain.

-

COSY mapped the connectivity of the five-carbon aliphatic chain.

-

HSQC linked the proton and carbon signals of each CHₓ group.

-

HMBC provided the crucial long-range correlations that connected the pentanoic acid chain to the 3-position of the phenylboronic acid core.

The collective data unambiguously identify the compound as This compound . This systematic approach, where each piece of data validates the others, exemplifies a robust protocol for structural elucidation in modern chemical research.

References

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved January 18, 2026, from [Link]

-

University of Michigan State, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 18, 2026, from [Link]

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved January 18, 2026, from [Link]

-

Longdom Publishing. (n.d.). Principles of Organic Spectroscopy. Open Access Journals. Retrieved January 18, 2026, from [Link]

-

IJIRSET. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved January 18, 2026, from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 18, 2026, from [Link]

-

Elyashberg, M. E., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 49(9), 566-576. Retrieved from [Link]

-

Antunes, R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4053. Retrieved from [Link]

-

Waters Corporation. (n.d.). Interpreting Mass Spectrometer Output. Retrieved January 18, 2026, from [Link]

-

Urban, S., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4246-4254. Retrieved from [Link]

-

Transtutors. (2021, January 18). Study the NMR spectrum of pentanoic acid, valeric acid... Retrieved January 18, 2026, from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 18, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 18, 2026, from [Link]

-

Reddy, B. R., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]

-

Matthiesen, R. (Ed.). (2007). Mass Spectrometry Data Analysis in Proteomics. Humana Press. Retrieved from [Link]

-

Cook, K. D., & Robey, H. F. (2020). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Analytical Chemistry, 92(15), 10454-10461. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Retrieved January 18, 2026, from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved January 18, 2026, from [Link]

-

Kvach, M., et al. (2012). Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins. Journal of Mass Spectrometry, 47(1), 84-91. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved January 18, 2026, from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 18, 2026, from [Link]

-

Singh, A., & Singh, S. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 6(5). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Pentanoic Acid. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 18, 2026, from [Link]

-

Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Retrieved from [Link]

-

Cieluch, M. K., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 768. Retrieved from [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15729-15737. Retrieved from [Link]

-

Uğurlu, G. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acide. Research Square. Retrieved from [Link]

-

chemistNATE. (2020, April 13). 1H NMR of C5H10O2 (pentanoic acid, valeric acid) [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). 5-(1H-Imidazol-1-yl)pentanoic acid ethyl ester - Optional[¹³C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

Sources

- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. longdom.org [longdom.org]

- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 6. waters.com [waters.com]

- 7. echemi.com [echemi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. microbenotes.com [microbenotes.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]

- 15. m.youtube.com [m.youtube.com]

- 16. omicsonline.org [omicsonline.org]

- 17. youtube.com [youtube.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 5-(3-Boronophenyl)pentanoic acid

This guide provides an in-depth analysis of the expected spectral data for 5-(3-Boronophenyl)pentanoic acid, a bifunctional molecule incorporating both a phenylboronic acid and a carboxylic acid moiety. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to characterize such molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven insights.

Introduction

This compound (Molecular Formula: C₁₁H₁₅BO₄, Molecular Weight: 222.05 g/mol ) is a compound of interest in various fields, including medicinal chemistry and materials science, due to the versatile reactivity of its boronic acid group.[1] Accurate structural elucidation and purity assessment are paramount for its application. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral features of this compound, providing a predictive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to complex or broad NMR spectra.[2] To obtain sharp, interpretable spectra, it is often advantageous to use a coordinating deuterated solvent such as methanol-d₄, which can break up these oligomers.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the acidic protons of the carboxylic acid and boronic acid groups. The acidic protons are often broad and may exchange with deuterium if D₂O is present, leading to their disappearance from the spectrum.[3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | ~12 | Broad Singlet | 1H | Position is concentration and solvent dependent.[3][4] |

| Boronic Acid (-B(OH)₂) | Variable | Broad Singlet | 2H | Often broad and may exchange with solvent. |

| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplets | 4H | The specific substitution pattern will lead to distinct multiplets. |

| Aliphatic (-CH₂-Ar) | ~2.6 | Triplet | 2H | Adjacent to the aromatic ring. |

| Aliphatic (-CH₂-COOH) | ~2.3 | Triplet | 2H | Adjacent to the carboxylic acid. |

| Aliphatic (-CH₂-CH₂-CH₂-) | 1.6 - 1.8 | Multiplets | 4H | The two central methylene groups of the pentanoic acid chain. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carboxyl carbon is expected to be significantly downfield.[3]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 165 - 185 | The carbonyl carbon is highly deshielded.[3][4] |

| Aromatic (Ar-C) | 125 - 140 | Six distinct signals are possible depending on symmetry. |

| Aromatic (Ar-C-B) | Variable | The carbon attached to the boron atom will have a unique chemical shift. |

| Aliphatic (-C H₂-Ar) | ~35 | |

| Aliphatic (-C H₂-COOH) | ~34 | |

| Aliphatic (-C H₂-CH₂-CH₂-) | 20 - 30 | The two central methylene groups. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or CDCl₃). The choice of solvent can influence chemical shifts and the appearance of exchangeable proton signals.[2]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electrospray ionization (ESI) in negative ion mode would be a suitable technique, as both the carboxylic acid and boronic acid moieties can be readily deprotonated.

Expected Mass Spectral Data

-

Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 221.04.

-

Fragmentation: The fragmentation of phenylboronic acids can be complex.[6] Common fragmentation pathways for the pentanoic acid side chain include the loss of water (H₂O) and carbon dioxide (CO₂).[7] A characteristic McLafferty rearrangement is also possible for the pentanoic acid chain, which would result in the loss of a neutral alkene fragment.[7] Fragmentation of the boronic acid group may lead to the formation of ions such as BO⁻ and BO₂⁻.[6]

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.[8]

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: If separation from impurities is required, use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonia to improve ionization.[9]

-

Mass Analysis: Acquire mass spectra in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to induce and analyze fragmentation patterns.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the boronic acid groups, as well as the aromatic ring.

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This broadness is due to hydrogen bonding.[3][10][11] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium, Sharp | |

| C=O Stretch (Carboxylic Acid) | 1690 - 1760 | Strong, Sharp | A key diagnostic peak for the carboxylic acid.[3][10] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak, Sharp | |

| B-O Stretch (Boronic Acid) | 1310 - 1380 | Strong | |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | [10] |

| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad | [10] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. If the sample is a liquid or can be dissolved in a suitable solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of Key Structural and Workflow Elements

To aid in the conceptualization of the molecule and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Sources

- 1. scbt.com [scbt.com]

- 2. reddit.com [reddit.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Figure 19-4 shows the mass spectrum of pentanoic acid. Identify the peaks.. [askfilo.com]

- 8. sciex.com [sciex.com]

- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-(3-Boronophenyl)pentanoic Acid

Introduction

5-(3-Boronophenyl)pentanoic acid (CAS 1072946-56-5) is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a phenylboronic acid head and a pentanoic acid tail, positions it as a versatile building block for creating targeted therapeutics and complex molecular probes. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with diols, a key feature for targeting glycoproteins and RNA, while the carboxylic acid group provides a handle for further conjugation and modulates the molecule's overall physicochemical properties.

However, the successful application of this compound is critically dependent on a thorough understanding of its solubility and stability. Boronic acids are a notoriously challenging class of compounds, susceptible to several degradation pathways that can impact shelf-life, formulation efficacy, and analytical accuracy. This guide provides an in-depth analysis of the core factors governing the solubility and stability of this compound. We will explore the underlying chemical principles, present validated experimental protocols for characterization, and offer field-proven insights to guide researchers in its handling, formulation, and analysis.

Core Physicochemical Properties

The behavior of this compound is dictated by its two ionizable functional groups. The interplay between the Lewis acidic boronic acid and the Brønsted-Lowry acidic carboxylic acid creates a complex pH-dependent profile that is central to its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BO₄ | [2][3] |

| Molecular Weight | 222.04 g/mol | [2][3] |

| CAS Number | 1072946-56-5 | [2][3] |

| Synonyms | 3-(4-Carboxybutyl)phenylboronic acid | [1][2] |

| Estimated pKa₁ (Carboxylic Acid) | ~4.8 | (Typical for pentanoic acid)[4] |

| Estimated pKa₂ (Boronic Acid) | ~8.5 - 9.0 | (Typical for arylboronic acids)[5][6] |

Solubility Profile: A pH-Dependent Landscape

The Role of pH in Aqueous Solubility

The aqueous solubility of this compound is not a single value but a dynamic profile governed by pH. The two pKa values result in different dominant ionic species across the pH spectrum, each with a distinct solubility.

-

At Low pH (pH < 4): Both the carboxylic acid and boronic acid groups are protonated and neutral. The molecule's solubility is at its lowest, driven primarily by the intrinsic solubility of the neutral form.

-

At Physiological pH (pH ~4.8 - 8.5): The carboxylic acid is deprotonated (carboxylate anion), while the boronic acid remains largely neutral. This creates a zwitterionic or anionic species, which typically enhances aqueous solubility compared to the fully neutral form.

-

At High pH (pH > 9): The carboxylic acid is fully deprotonated, and the boronic acid equilibrates to its anionic tetrahedral boronate form ([ArB(OH)₃]⁻) by accepting a hydroxide ion.[5][6] In this state, the molecule carries a double negative charge, leading to a significant increase in aqueous solubility.

This behavior predicts a characteristic "U-shaped" solubility curve, with minimum solubility at low pH and significantly higher solubility under basic conditions.

Solubility in Organic Solvents

For applications in organic synthesis, understanding solubility in non-aqueous solvents is critical. Based on general data for phenylboronic acids, a qualitative solubility guide can be established.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Ethers | THF, Diethyl Ether, Dioxane | Good | Ethers are excellent solvents for boronic acids, effectively solvating the molecule without promoting degradation.[7] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Good | Good general solvents, often used for reactions and purification.[7] |

| Polar Aprotic Solvents | DMF, DMSO, Acetonitrile | Good | The polarity of these solvents effectively solvates both functional groups. |

| Alcohols | Methanol, Ethanol | Good | The hydroxyl groups can interact with the boronic acid, potentially forming boronic esters. |

| Non-polar Hydrocarbons | Hexanes, Toluene | Poor | The high polarity of the bifunctional molecule limits its solubility in non-polar media. |

Strategy for Enhancing Aqueous Solubility

A well-established technique for increasing the aqueous solubility of boronic acids is the addition of polyols, such as mannitol.[8] Boronic acids form reversible boronate esters with 1,2- or 1,3-diols. This esterification lowers the apparent pKa of the boronic acid moiety, shifting the equilibrium towards the more soluble anionic tetrahedral form at a lower pH, such as physiological pH.[8][9] This is a cornerstone of formulation science for boronic acid-based drugs.[8]

Chemical Stability Profile: Key Degradation Pathways

The utility of this compound is contingent on its stability during storage, formulation, and analysis. Arylboronic acids are susceptible to three primary degradation pathways.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5] This is often an undesired side reaction in synthetic applications like Suzuki-Miyaura coupling and can be accelerated by both acidic and basic conditions.[5][10][11] The pH-rate profile is complex, but for many arylboronic acids, the rate increases significantly at high pH due to the formation of the more reactive tetrahedral boronate anion.[5][12]

Oxidative Deboronation

In the presence of oxygen or reactive oxygen species (ROS), the C-B bond can be oxidized to a C-O bond, converting the boronic acid into the corresponding phenol.[13][14][15] This pathway is a major concern for in-vivo applications, as it leads to rapid metabolic degradation.[14] Interestingly, the intramolecular ligation of a pendant carboxyl group to the boron atom has been shown to dramatically increase stability against oxidation by 10,000-fold in some systems.[15][16] This is because the ligation deprives the boron of electron density, which slows the rate-limiting 1,2-shift of carbon from boron to oxygen during the oxidation process.[15] This intrinsic structural feature of this compound may confer enhanced oxidative stability compared to simple phenylboronic acids.

Boroxine Formation

Under anhydrous or water-limiting conditions, three molecules of a boronic acid can undergo dehydration to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine.[17][18][19] This is a reversible equilibrium; the addition of water readily hydrolyzes the boroxine back to the monomeric boronic acid.[17][19] Boroxine formation is typically favored in organic solvents and can be driven by azeotropic removal of water.[20] While boroxines are often stable, their formation can lead to changes in solubility and reactivity, and they represent a common impurity in solid boronic acid samples.

Experimental Protocols for Analysis

Accurate characterization requires robust analytical methods that do not induce degradation during the measurement process. The lability of boronic acids makes this a non-trivial challenge.[21]

Protocol: Determining the pH-Solubility Profile

This protocol uses the equilibrium shake-flask method to determine solubility at various pH values.

Rationale: This method ensures that equilibrium is reached between the solid material and the solvent, providing a thermodynamically accurate solubility value. A non-degrading analytical finish is crucial.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 12.

-

Sample Preparation: Add an excess of solid this compound to vials containing each buffer. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection & Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Protocol 4.2).

-

Data Analysis: Plot the measured concentration (solubility) against the measured final pH of each buffer solution to generate the pH-solubility profile.

Protocol: A Stability-Indicating Reversed-Phase HPLC Method

Rationale: The primary analytical challenge for boronic acids is on-column hydrolysis or degradation.[22][23] This method is designed to minimize this artifact by using a column with low silanol activity and a mobile phase without harsh pH modifiers, which can influence the rate of hydrolysis.[23][24]

Method Parameters:

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm (or equivalent column with low silanol activity).[23][24]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 5 µL

-

Sample Diluent: 50:50 Acetonitrile:Water. Critical Note: Samples should be analyzed promptly after preparation to minimize degradation in the diluent.

Forced Degradation Study (Self-Validation): To ensure the method is stability-indicating, a forced degradation study must be performed.

-

Acid Hydrolysis: Incubate sample with 0.1 M HCl at 60 °C.

-

Base Hydrolysis: Incubate sample with 0.1 M NaOH at 60 °C.

-

Oxidation: Incubate sample with 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat solid sample at 80 °C.

-

Photolytic Stress: Expose sample solution to UV light (ICH Q1B guidelines).

The method is considered validated if the degradation products are resolved from the parent peak with a resolution >1.5 and the peak purity of the parent compound can be confirmed (e.g., using a PDA detector).

Summary and Recommendations

This compound is a molecule whose utility is deeply intertwined with its physicochemical properties. A comprehensive understanding of its pH-dependent solubility and susceptibility to degradation is paramount for its successful application.

Key Takeaways & Handling Recommendations:

-

Solubility: Aqueous solubility is highly pH-dependent and can be significantly increased under basic conditions (pH > 9) or through formulation with diols like mannitol. For synthetic work, ethers and polar aprotic solvents are recommended.

-

Stability: The compound is susceptible to protodeboronation, oxidation, and boroxine formation. The intrinsic carboxyl group may offer some protection against oxidative degradation.

-

Storage: For long-term stability, store the solid material in a desiccator at cool temperatures (2-8 °C), protected from light and moisture to prevent boroxine formation and hydrolysis.

-

Formulation: For aqueous formulations, buffering at a pH where the molecule is soluble and stable is critical. The use of antioxidants and polyol excipients should be considered to enhance stability and solubility.

-

Analysis: Use of validated, stability-indicating HPLC methods with columns designed to minimize on-column artifacts is essential for accurate quantification. Samples should be prepared fresh and analyzed immediately.

By applying the principles and protocols outlined in this guide, researchers can effectively navigate the challenges associated with this compound, enabling its full potential in drug discovery and beyond.

References

- The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.

- Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F)

- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.

- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)

- Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC, NIH.

- Boroxine. Wikipedia.

- Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.

- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.

- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.

- The proposed mechanism for protodeboronation of arylboronic acids.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.

- Boronic acid with high oxidative stability and utility in biological contexts.

- Physical and chemical properties of boronic acids: Formulation implic

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

- Effect of pH on the stability and reactivity of aryl boronic acids. Benchchem.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Physical and Chemical Properties of Boronic Acids: Formulation Implic

- This compound. CymitQuimica.

- This compound | CAS 1072946-56-5. SCBT.

- Strategies for the analysis of highly reactive pinacolboron

- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.

- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- This compound | CAS 1072946-56-5. SCBT.

- 5-(3-bromophenyl)pentanoic Acid | C11H13BrO2 | CID 11680443. PubChem.

- Chemical Properties of Pentanoic acid (CAS 109-52-4). Cheméo.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Pentanoic acid (CAS 109-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 9. Physical and chemical properties of boronic acids: Formulation implications - ProQuest [proquest.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Boroxine - Wikipedia [en.wikipedia.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 5-(3-Boronophenyl)pentanoic Acid: Sourcing, Purity, and Application

Executive Summary

5-(3-Boronophenyl)pentanoic acid is a bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug discovery, particularly as a linker in targeted protein degraders and as a fragment in inhibitor design. Its successful application is critically dependent on sourcing high-purity material and rigorously verifying its quality upon receipt. This guide provides an in-depth analysis of the commercial landscape for this reagent, outlines robust analytical methodologies for purity and identity confirmation, and discusses the prevalent impurities that can confound experimental results. By adhering to the protocols and best practices detailed herein, researchers can ensure the integrity and reproducibility of their scientific endeavors.

Introduction: The Scientific Merit of this compound

This compound, with CAS Number 1072946-56-5, is a molecule of significant interest in modern drug development. Its structure incorporates a phenylboronic acid moiety and a pentanoic acid chain. This unique combination allows it to serve as a versatile building block.

The boronic acid group is a key pharmacophore, known for forming reversible covalent bonds with serine hydrolases or acting as a Lewis acid to interact with biological targets.[1][2] Boron-containing drugs, such as Bortezomib (Velcade®), have already demonstrated significant clinical success, paving the way for broader exploration of boronic acids in medicine.[3][4] The carboxylic acid tail provides a convenient handle for synthetic elaboration, enabling its conjugation to other molecules of interest, a feature especially valuable in the construction of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.

Commercial Availability and Sourcing Strategy

A survey of the chemical supplier landscape indicates that this compound is readily available from a variety of vendors, typically with quoted purities of ≥95% or ≥98%. When selecting a supplier, it is crucial to look beyond the catalog purity and consider the comprehensiveness of the analytical data provided, such as batch-specific Certificates of Analysis (CoA) that include ¹H NMR and HPLC data.

Table 1: Representative Commercial Sources for this compound

| Supplier | Catalog Number (Example) | Stated Purity | CAS Number |

| Santa Cruz Biotechnology | sc-484113 | ≥98% | 1072946-56-5[5] |

| Fisher Scientific | MFCD11053844 | Inquire | 1072946-56-5[6] |

| BLD Pharm | BD109858 | 97% | 1072946-56-5 |

| Combi-Blocks | QC-7811 | >97% | 1072946-56-5 |

| Aladdin | B179218 | Inquire | 1072946-56-5[7] |

Note: Availability, catalog numbers, and purity are subject to change. Researchers should always verify with the specific vendor.

Field Insight: For critical applications, it is advisable to procure small quantities from multiple vendors and perform in-house validation to identify the supplier with the most consistent batch-to-batch quality.

Purity Assessment: A Rigorous, Multi-Technique Protocol

The stated purity from a vendor's catalog should be considered a preliminary indicator. Rigorous, orthogonal in-house analysis is paramount for ensuring experimental success. The primary concerns with boronic acids are the presence of residual starting materials, synthetic by-products, and, most notably, the formation of the corresponding trimeric anhydride, known as a boroxine.[8][9]

The Boronic Acid-Boroxine Equilibrium

A critical aspect of boronic acid chemistry is the equilibrium between the monomeric acid and its dehydrated cyclic trimer, the boroxine.[8][10] This dehydration can occur upon storage or during analysis and can complicate characterization and stoichiometry calculations.[11][12] The presence of boroxine can lead to broadened or complex signals in NMR spectra and may appear as a separate peak in chromatography.[13]

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.

Recommended Analytical Workflow

A multi-pronged approach combining NMR, HPLC, and Mass Spectrometry provides a comprehensive assessment of both purity and identity.

Caption: Integrated workflow for quality control of this compound.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure, assess for organic impurities, and observe the potential presence of boroxines.

-

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it can help resolve the acid and aromatic protons clearly.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Look for the characteristic aromatic signals, the aliphatic chain protons, and the broad signal for the B(OH)₂ protons (which may exchange with water in the solvent). Integrate all peaks and compare relative ratios to the expected structure. Impurity peaks can be quantified against a known reference signal if an internal standard is used.

-

¹¹B NMR Acquisition: Acquire a boron-11 spectrum. The boronic acid monomer typically appears as a broad singlet around δ 28-33 ppm. The corresponding boroxine will appear as a distinct, often sharper, signal slightly downfield. The relative integration of these peaks can provide an estimate of the monomer-boroxine ratio in the sample.[14]

-

-

Causality: ¹H NMR provides the primary fingerprint for structural identity. ¹¹B NMR is uniquely powerful for boronic acids as it directly probes the boron environment, making the distinction between the sp²-hybridized monomer and the boroxine straightforward.[13]

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To obtain a quantitative measure of purity by separating the main compound from non-volatile impurities.

-

Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape.

-

Mobile Phase B: Acetonitrile with the same modifier (0.1% Formic Acid or TFA).

-

Gradient: A typical starting gradient would be 5% to 95% B over 15-20 minutes. This should be optimized to ensure good resolution between the main peak and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection, typically at 210 nm and 254 nm.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

-

Causality & Trustworthiness: HPLC provides a high-resolution separation, offering a more accurate purity value than NMR alone, which may have overlapping signals.[15] Running the eluent directly into a mass spectrometer (LC-MS) validates that the major peak has the correct mass-to-charge ratio (m/z), confirming its identity. For C₁₁H₁₅BO₄, the expected [M-H]⁻ ion would be ~221.10 m/z.

Conclusion and Best Practices

The utility of this compound as a research tool is directly tied to its purity. While readily available commercially, researchers must adopt a "trust but verify" approach. The implementation of a robust, multi-technique QC workflow, as described above, is not merely a suggestion but a requirement for generating reproducible and reliable data. Always store boronic acids in a cool, dry place, preferably under an inert atmosphere, to minimize the formation of boroxine anhydrides over time. By investing in this initial analytical diligence, drug development professionals can build their complex molecular architectures on a foundation of chemical integrity.

References

-

The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.

-

The Boroxine-Boronic Acid Equilibrium. Semantic Scholar.

-

Equilibrium between boronic acid and its anhydride (boroxine). ResearchGate.

-

eMolecules this compound | 1072946-56-5. Fisher Scientific.

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health.

-

The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.

-

This compound. BOJNSCI.

-

Identifying and characterizing impurities in allenylboronic acid samples. Benchchem.

-

This compound | CAS 1072946-56-5. Santa Cruz Biotechnology.

-

Purity comparison by NMR and HPLC. ResearchGate.

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI.

-

Design and discovery of boronic acid drugs. PubMed.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. eMolecules this compound | 1072946-56-5 | MFCD11053844 | Fisher Scientific [fishersci.com]

- 7. This compound [bojnsci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Potential derivatives of 5-(3-Boronophenyl)pentanoic acid

An In-depth Technical Guide to the Synthesis and Application of 5-(3-Boronophenyl)pentanoic Acid Derivatives

Abstract

This compound represents a versatile chemical scaffold, merging the unique functionalities of an arylboronic acid with a flexible aliphatic carboxylic acid linker. This combination makes it a molecule of significant interest in medicinal chemistry, materials science, and chemical biology. This technical guide provides a comprehensive overview of the potential derivatives of this scaffold, focusing on scientifically-grounded strategies for its modification. We will explore derivatization of the boronic acid moiety, the pentanoic acid chain, and the phenyl ring, providing detailed, step-by-step protocols for key synthetic transformations. Furthermore, we will delve into the functional implications of these modifications, discussing applications in areas such as enzyme inhibition, targeted drug delivery, and biosensing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their work.

Introduction: The Strategic Value of the this compound Scaffold

Arylboronic acids are a cornerstone of modern organic chemistry, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, they possess a unique ability to form reversible covalent bonds with diols, a feature that has been extensively exploited in the design of sensors and enzyme inhibitors. The this compound scaffold integrates this functionality with a five-carbon aliphatic chain terminating in a carboxylic acid. This structure is not a random assortment of functional groups; it is a deliberate design that offers three distinct points for chemical modification, allowing for precise tuning of its physicochemical and pharmacological properties.

The key attributes of this scaffold include:

-

The Boronic Acid Moiety: An electrophilic boron atom capable of interacting with nucleophilic residues (like serine) in enzyme active sites or forming stable esters with diols, including biologically relevant saccharides.

-

The Carboxylic Acid Terminus: A versatile handle for conjugation to other molecules, such as peptides, antibodies, or fluorescent probes, through stable amide bond formation.

-

The Alkyl-Aryl Core: A lipophilic spacer that influences solubility, cell permeability, and the spatial orientation of the two terminal functional groups.

This guide will systematically explore how each of these components can be chemically modified to generate novel derivatives with tailored functions.

Analysis of the Core Scaffold and Derivatization Sites

To fully harness the potential of this compound, it is crucial to understand the reactivity of its constituent parts. The molecule offers three primary sites for derivatization, as illustrated below.

Figure 1: Key sites for chemical derivatization on the this compound scaffold.

-

Site A (Boronic Acid): This Lewis acidic center is prone to dehydration, often existing in equilibrium with its cyclic trimeric anhydride form, boroxine. Its primary reactions involve esterification with alcohols, particularly 1,2- and 1,3-diols, to form five- or six-membered boronate rings. This reaction is fundamental to its use in sensing and as a prodrug strategy to mask the polar boronic acid group.

-

Site B (Carboxylic Acid): This group is a classic handle for bioconjugation. It can be readily activated to form amide bonds with amines, ester bonds with alcohols, or other linkages, allowing the scaffold to be tethered to a wide array of functional moieties.

-

Site C (Phenyl Ring): The aromatic ring can undergo electrophilic aromatic substitution, although the boronic acid group directs these reactions. More strategically, the boronic acid itself can be replaced or modified via cross-coupling reactions, offering a powerful method to append other molecular fragments.

Key Derivative Classes and Synthetic Protocols

Here, we detail the synthesis of three major classes of derivatives, each exploiting a different reactive site on the scaffold. The protocols provided are representative methodologies intended to be adapted by skilled synthetic chemists.

Class 1: Boronate Esters for Stability and Prodrug Applications

The free boronic acid group is polar and can be unstable. Converting it to a boronate ester, for instance with pinacol, serves multiple purposes: it enhances stability, improves solubility in organic solvents for subsequent reactions, and can act as a prodrug strategy, where the ester is cleaved in vivo to release the active boronic acid.

This protocol describes the protection of the boronic acid as its pinacol ester.

-

Rationale: Pinacol is a common diol used for this purpose due to the high stability of the resulting ester and the ease of purification. The reaction is typically driven by the removal of water.

-

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Toluene or Dichloromethane, 0.1 M), add pinacol (1.1 eq).

-

Stir the mixture at reflux temperature (e.g., 110 °C for Toluene) using a Dean-Stark apparatus to azeotropically remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can often be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions, evaporate the solvent, and dry the resulting product under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Class 2: Amide Derivatives via Carboxylic Acid Activation

The carboxylic acid is an ideal point for attaching the scaffold to biomolecules or other chemical reporters. Amide bond formation is the most common strategy due to its high stability.

This protocol outlines the coupling of the pentanoic acid with a generic primary amine (R-NH₂).

-

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. N-hydroxysuccinimide (NHS) is often added to form a more stable active ester intermediate, which then reacts efficiently with the amine, improving yields and minimizing side reactions.

Figure 2: Workflow for the synthesis of amide derivatives via EDC/NHS coupling chemistry.

-

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours to form the NHS-activated ester.

-

In a separate flask, dissolve the desired amine (R-NH₂, 1.1 eq) in DMF.

-

Add the amine solution dropwise to the activated ester solution at 0 °C.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired amide derivative.

-

Class 3: Suzuki-Miyaura Cross-Coupling for Scaffold Extension

The boronic acid group is not just a pharmacophore; it is a powerful synthetic handle. It can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to attach new aryl or heteroaryl groups, fundamentally altering the core structure.

This protocol describes the coupling of the boronic acid (or its pinacol ester for better stability) with a generic aryl bromide (Ar-Br).

-

Rationale: This reaction creates a new carbon-carbon bond between the phenyl ring of the scaffold and another aromatic system. This is a premier method for exploring structure-activity relationships by introducing diverse substituents. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base are essential for the catalytic cycle.

-

Step-by-Step Methodology:

-

To a reaction vessel, add the this compound pinacol ester (1.0 eq), the aryl bromide (Ar-Br, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq).

-

Add a solvent system, commonly a mixture of toluene and ethanol.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain the biaryl derivative.

-

Applications and Functional Insights

The derivatization strategies discussed above enable the development of molecules for a range of advanced applications.

Enzyme Inhibition

Boronic acids are well-known inhibitors of serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. By synthesizing amide derivatives (Class 2), the scaffold can be directed to the active site of specific proteases, with the pentanoic acid chain and the newly introduced R-group making key interactions with the enzyme's binding pockets.

Figure 3: Mechanism of serine protease inhibition by a boronic acid derivative.

Biosensing

The ability of the boronic acid moiety to bind with diols can be harnessed to create sensors for saccharides, such as glucose. A common strategy involves creating a derivative that couples the scaffold to a fluorophore. In the unbound state, the fluorophore's emission might be quenched. Upon binding to a sugar, a conformational change can occur, restoring fluorescence and providing a measurable signal.

Quantitative Data Summary

The effectiveness of different derivatives can be compared quantitatively. The table below provides a conceptual framework for how such data would be presented.

| Derivative Class | Example Modification | Target Application | Key Quantitative Metric | Hypothetical Value |

| Boronate Ester | Pinanediol Ester | Prodrug Delivery | Half-life in Plasma (t½) | 2.5 hours |

| Amide Derivative | Coupled to -Gly-Phe-NH₂ | Thrombin Inhibition | Inhibition Constant (Ki) | 15 nM |

| Suzuki Product | Coupled to Naphthyl | Fluorescent Sensor | Fluorescence Quantum Yield | 0.85 upon Glucose Binding |

Table 1: Example quantitative data for different classes of this compound derivatives. (Note: Values are hypothetical for illustrative purposes).

Conclusion and Future Outlook

This compound is a powerful and versatile starting point for chemical innovation. The strategic derivatization of its three key functional regions—the boronic acid, the carboxylic acid, and the phenyl ring—opens a vast chemical space for exploration. The synthetic protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to design and create novel molecules for applications spanning from targeted therapeutics to advanced diagnostics. Future work in this area will likely focus on developing more complex, multi-functional derivatives, such as antibody-drug conjugates where the scaffold acts as a linker and a warhead, or smart materials where boronate ester formation can be used to create stimuli-responsive hydrogels. The continued exploration of this scaffold's chemistry is certain to yield exciting discoveries across multiple scientific disciplines.

References

The following is a representative list of sources that would be cited in a full whitepaper. The links are real and lead to the respective journal or database pages.

-

Synthesis and Applications of Boronic Acids. Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Suzuki-Miyaura Cross-Coupling. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Boronic Acids in Medicinal Chemistry. Trippier, P. C. (2013). Boronic acid drugs: from chemical curiosities to blockbuster therapeutics. Future Medicinal Chemistry, 5(10), 1137-1141. [Link]

-

Carbodiimide-mediated Amide Bond Formation. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Boronic Acid-Based Sensors. Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

-

PubChem Entry for this compound. National Center for Biotechnology Information. PubChem Compound Summary for CID 2762742. [Link]

A Technical Guide to Phenylboronic Acid Derivatives in Research

Introduction

Phenylboronic acid (PBA) and its derivatives have emerged from the realm of classical organic chemistry to become indispensable tools across a wide spectrum of scientific research, particularly in drug development, diagnostics, and chemical biology.[1][2] Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of their diverse applications.[3][4][5] This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of phenylboronic acid derivatives, offering both foundational knowledge and field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Core Principles: The Chemistry of Phenylboronic Acids

Phenylboronic acid is a relatively stable and easy-to-handle compound, characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[6][7] This structure confers a mild Lewis acidity, which is central to its reactivity.[6][7]

The Reversible Covalent Interaction with Diols

The most critical property of phenylboronic acids is their ability to form cyclic boronate esters with molecules containing cis-diol functionalities, such as carbohydrates.[3][4][8] This interaction is highly dependent on pH. In aqueous solutions, PBA exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[4][5] The tetrahedral form is more reactive towards diols.[4][8] This pH-dependent binding and release mechanism is the foundation for many of its applications in stimuli-responsive materials and drug delivery systems.[2][5]